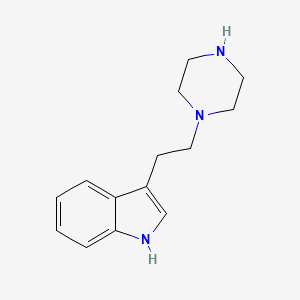

3-(2-(Piperazin-1-YL)ethyl)-1H-indole

Beschreibung

Significance of Indole (B1671886) and Piperazine (B1678402) Scaffolds in Bioactive Compound Research

The indole nucleus, a bicyclic aromatic heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry. Its structural resemblance to the amino acid tryptophan allows it to interact with a wide array of biological targets. Indole derivatives are found in numerous natural products and have been successfully developed into drugs for a variety of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. The indole ring's unique electronic properties and its ability to participate in hydrogen bonding and π-π stacking interactions contribute to its versatility as a pharmacophore.

Similarly, the piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a highly valued building block in drug discovery. The presence of the piperazine moiety can significantly enhance the pharmacokinetic properties of a molecule, such as its aqueous solubility and bioavailability. Its basic nature allows for the formation of salts, improving drug formulation. Furthermore, the piperazine scaffold can act as a linker to connect different pharmacophoric elements and its substitution pattern allows for the fine-tuning of a compound's biological activity and selectivity.

The combination of these two powerful scaffolds in a single molecule, as seen in 3-(2-(Piperazin-1-YL)ethyl)-1H-indole, offers the potential for synergistic effects and the development of novel therapeutic agents with improved efficacy and drug-like properties.

Historical Context of Indole-Piperazine Hybrid Compounds in Chemical Biology

The exploration of indole-piperazine hybrid compounds has a rich history rooted in the study of tryptamines and their interaction with neurotransmitter systems. Early research in this area was driven by the desire to understand the structure-activity relationships of compounds targeting serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, which play crucial roles in mood, cognition, and various neurological processes.

The development of early antipsychotic and antidepressant drugs often involved the incorporation of a piperazine ring into various heterocyclic systems to modulate receptor binding affinity and pharmacokinetic profiles. The synthesis of compounds that linked an indole nucleus, specifically the tryptamine (B22526) backbone, to a piperazine moiety was a logical progression in the quest for novel central nervous system (CNS) agents. This led to the discovery of molecules with significant activity at various G-protein coupled receptors (GPCRs).

More recent history has seen the application of indole-piperazine hybrids extend beyond CNS disorders. The inherent bioactivity of both scaffolds has prompted researchers to investigate their potential in other therapeutic areas, including oncology and infectious diseases. The development of synthetic methodologies that allow for the efficient and diverse derivatization of the indole and piperazine rings has further fueled the exploration of this chemical class.

Current Research Focus on this compound and Analogues

While specific, in-depth research focused solely on the parent compound, this compound, is not extensively detailed in publicly available literature, a significant body of research exists on its close analogues. This research provides valuable insights into the potential biological activities and therapeutic applications of this structural motif. The current focus is on synthesizing and evaluating derivatives with substitutions on both the indole and piperazine rings to explore their structure-activity relationships (SAR) for various biological targets.

Recent studies have highlighted the potential of tryptamine-piperazine conjugates in oncology. For instance, a series of N-heterocyclic fused tryptamine-piperazine-2,5-dione conjugates were synthesized and evaluated for their anticancer properties. One of the lead compounds from this study demonstrated significant growth inhibition of human pancreatic cancer cell lines. rsc.orgrsc.org This suggests that the tryptamine-piperazine backbone can serve as a scaffold for the development of novel anticancer agents.

Another area of active investigation is the development of indole-piperazine derivatives as selective histone deacetylase (HDAC) inhibitors. nih.gov HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are important targets in cancer therapy. Novel indole-piperazine derivatives have been designed and synthesized, with some compounds exhibiting potent and selective inhibition of specific HDAC isoforms.

Furthermore, the versatility of the indole-piperazine scaffold is demonstrated by research into its antibacterial applications. A series of novel indole-piperazine derivatives were synthesized and showed promising bacteriostatic efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). rsc.org

The table below summarizes the biological activities of some representative analogues of this compound, illustrating the diverse therapeutic potential of this chemical class.

| Compound Class | Biological Target/Activity | Key Findings |

| Tryptamine-piperazine-2,5-dione conjugates | Anticancer | A lead compound showed significant growth inhibition of human pancreatic cancer cell lines. rsc.orgrsc.org |

| Indole-piperazine derivatives | HDAC6 inhibitors | Novel derivatives exhibited potent and selective inhibition of HDAC6, with potential applications in neurodegenerative diseases. nih.gov |

| Indole-piperazine derivatives | Antibacterial | Certain analogues displayed moderate to good bacteriostatic efficacy against a range of bacteria, including MRSA. rsc.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2-piperazin-1-ylethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c1-2-4-14-13(3-1)12(11-16-14)5-8-17-9-6-15-7-10-17/h1-4,11,15-16H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJWVEMEALEQMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70605506 | |

| Record name | 3-[2-(Piperazin-1-yl)ethyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4644-97-7 | |

| Record name | 3-[2-(Piperazin-1-yl)ethyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 3 2 Piperazin 1 Yl Ethyl 1h Indole

Established Synthetic Routes to the Core 3-(2-(Piperazin-1-YL)ethyl)-1H-indole Structure

The construction of the this compound framework can be achieved through several key synthetic transformations. These methods offer flexibility in starting materials and reaction conditions, catering to various synthetic needs.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step from three or more starting materials. While a specific one-pot, multicomponent reaction for the direct synthesis of this compound from basic building blocks is not extensively documented in dedicated literature, the principles of MCRs in indole (B1671886) synthesis are well-established. chemicalbook.comresearchgate.netrsc.orgmdpi.comnih.gov Such a reaction could theoretically involve the condensation of an indole precursor, a piperazine (B1678402) source, and a two-carbon electrophile. For instance, a hypothetical MCR could involve the reaction of indole, piperazine, and ethylene (B1197577) oxide or a protected 2-haloethanol derivative. The development of such a direct approach remains an area of interest for synthetic chemists seeking to streamline the synthesis of this important scaffold.

Alkylation and Acylation Strategies

Alkylation and acylation reactions represent a direct and widely used method for the formation of the ethyl-piperazine side chain at the C3 position of the indole ring.

A common strategy involves the use of a pre-formed indole with a reactive ethyl group at the C3 position, which can then be coupled with piperazine. A prime example is the reaction of 3-(2-bromoethyl)indole with piperazine. chemimpex.com In this nucleophilic substitution reaction, the nitrogen atom of the piperazine ring displaces the bromide ion, forming the desired carbon-nitrogen bond.

Another approach starts with indole-3-ethanol (tryptophol). cymitquimica.com The hydroxyl group can be activated, for example, by conversion to a tosylate or mesylate, to create a good leaving group. Subsequent reaction with piperazine would then yield this compound.

Acylation strategies can also be employed, typically involving the reaction of an indole derivative with an acylating agent containing the piperazine moiety. For instance, indole-3-acetyl chloride could be reacted with a mono-protected piperazine, followed by reduction of the amide carbonyl group to the corresponding amine.

| Starting Material | Reagent | Product | Notes |

| 3-(2-Bromoethyl)indole | Piperazine | This compound | Nucleophilic substitution |

| Indole-3-ethanol | 1. TsCl, Pyridine2. Piperazine | This compound | Activation of hydroxyl group |

| Indole-3-acetyl chloride | N-Boc-piperazine | N-Boc-4-(2-(1H-indol-3-yl)-2-oxoethyl)piperazine | Followed by reduction |

Reductive Amination Pathways

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds and is a key strategy in the synthesis of this compound and its analogues. nih.govgoogle.comnih.gov This method typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

A direct synthesis of the target compound can be envisioned through the reductive amination of indole-3-acetaldehyde with piperazine. The reaction would proceed via the formation of an enamine intermediate, which is then reduced using a suitable reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).

Alternatively, indole-3-glyoxylyl chloride can be reacted with piperazine to form an amide, which can then be reduced to the desired product using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This two-step process provides another viable route to the core structure.

| Indole Precursor | Piperazine Derivative | Reducing Agent | Product |

| Indole-3-acetaldehyde | Piperazine | Sodium triacetoxyborohydride | This compound |

| Indole-3-glyoxylyl chloride | Piperazine | Lithium aluminum hydride | This compound |

Condensation and Coupling Reactions

Condensation and coupling reactions are fundamental in the synthesis of more complex molecules containing the this compound core. These strategies are particularly prevalent in the synthesis of pharmaceutical agents like Vilazodone. nih.govmdpi.com

A prominent example involves the coupling of a pre-functionalized indole with a piperazine-containing fragment. For instance, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile can be reacted with a piperazine derivative, such as 1-(benzofuran-5-yl)piperazine, in a nucleophilic substitution reaction to form the final coupled product. nih.gov This approach allows for the late-stage introduction of the piperazine moiety, which is advantageous for the synthesis of a library of analogues.

The Fischer indole synthesis is another powerful condensation reaction that can be adapted to produce the indole core. nih.gov In this method, a phenylhydrazine (B124118) is reacted with an aldehyde or ketone under acidic conditions. To synthesize a precursor for the target molecule, a suitably substituted phenylhydrazine could be condensed with a ketone or aldehyde bearing a protected piperazine-ethyl side chain.

| Indole Derivative | Piperazine Derivative | Reaction Type | Product |

| 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile | 1-(Benzofuran-5-yl)piperazine | Nucleophilic Substitution | Vilazodone |

| Substituted Phenylhydrazine | Aldehyde/Ketone with piperazine side chain | Fischer Indole Synthesis | Substituted this compound |

Synthesis of Indole-Piperazine Hybrid Analogues

The therapeutic potential of the this compound scaffold can be further explored and optimized by modifying the core structure. The synthesis of hybrid analogues often focuses on the derivatization of the indole moiety.

Modification of the Indole Moiety

Modification of the indole ring is a key strategy for modulating the pharmacological properties of this compound derivatives. nih.govderpharmachemica.com This can involve the introduction of various substituents at different positions of the indole nucleus.

Common modifications include electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation at the C5 or other available positions of the indole ring. For example, the indole nitrogen can be protected, followed by the introduction of a substituent at a specific position, and then deprotection.

Furthermore, the indole core itself can be synthesized with desired substituents already in place. For instance, using a substituted phenylhydrazine in a Fischer indole synthesis allows for the direct incorporation of functional groups onto the benzene (B151609) ring of the indole. This approach is widely used in the synthesis of analogues of drugs like Vilazodone, where a cyano group is present at the C5 position. nih.gov

| Modification Strategy | Position of Modification | Example of Substituent |

| Electrophilic Halogenation | C5 | Bromo, Chloro |

| Nitration | C5 | Nitro |

| Friedel-Crafts Acylation | C5 | Acetyl |

| Fischer Indole Synthesis | Various | Cyano, Methoxy, etc. |

Substitution Patterns on the Piperazine Ring

The piperazine ring of this compound is a prime site for chemical modification to modulate the compound's physicochemical properties and biological activity. A variety of substituents can be introduced at the N4 position of the piperazine moiety, leading to a diverse library of derivatives. Common synthetic strategies involve the N-alkylation or N-arylation of the secondary amine on the piperazine ring.

N-alkylation can be achieved through nucleophilic substitution reactions with alkyl halides or sulfonates. For instance, reacting the parent compound with various alkyl chlorides or bromides can yield N-alkyl analogs. Another prevalent method is reductive amination, which involves the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent. nih.gov The reduction of carboxyamides also serves as a viable route to N-alkyl derivatives. nih.gov

N-arylation of the piperazine ring is commonly accomplished through palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann-Goldberg reactions, which are effective for forming C-N bonds with aromatic halides. nih.gov Aromatic nucleophilic substitution (SNAr) on electron-deficient (hetero)arenes is another key strategy. nih.gov These methods allow for the introduction of a wide range of aryl and heteroaryl groups, significantly expanding the chemical space of accessible derivatives. The choice of substituent can influence properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which are critical for receptor interaction and pharmacokinetic profiles.

Research on related indole-piperazine structures has demonstrated the impact of these substitutions. For example, in a series of indole derivatives containing 4-substituted piperazine moieties, various substituents were introduced via amidification reactions using 1,1'-carbonyldiimidazole (B1668759) (CDI) or by reacting the piperazine amine with a substituted chloropyridine ring in the presence of potassium carbonate. eurekaselect.com These modifications led to compounds with varying biological activities, underscoring the importance of the piperazine substitution pattern. eurekaselect.com

Table 1: Examples of N4-Substituted Piperazine Derivatives of Indole Scaffolds and Their Synthetic Methods

| Derivative Type | Synthetic Method | Reagents | Reference |

|---|---|---|---|

| N-Alkyl | Nucleophilic Substitution | Alkyl halides/sulfonates | nih.gov |

| N-Alkyl | Reductive Amination | Aldehydes/ketones, reducing agent | nih.gov |

| N-Aryl | Buchwald-Hartwig Coupling | Aryl halides, Palladium catalyst | nih.gov |

| N-Aryl | Ullmann-Goldberg Reaction | Aryl halides, Copper catalyst | nih.gov |

| N-Aryl | Aromatic Nucleophilic Substitution | Electron-deficient arenes | nih.gov |

| N-Acyl | Amidification | 1,1'-Carbonyldiimidazole (CDI) | eurekaselect.com |

Linker Modifications and Chain Length Variations

The ethyl linker connecting the indole nucleus and the piperazine ring is another critical element for structural modification. Variations in the length and composition of this linker can significantly affect the molecule's conformational flexibility and its ability to orient key pharmacophoric features for optimal interaction with biological targets.

Strategies for modifying the linker often involve multi-step synthetic sequences. For instance, elongation of the alkyl chain can be achieved by using starting materials with longer carbon chains during the initial synthesis. A common precursor for the ethyl linker is indole-3-acetic acid or indole-3-glyoxylamide, which can be modified or replaced with homologous structures to introduce propyl, butyl, or longer chains. Solid-phase synthesis has been employed to create libraries of arylpiperazine derivatives with varying linker lengths, highlighting the modularity of this approach. nih.gov

In a study focused on sigma (σ) receptor ligands, a series of N-(2-benzofuranylmethyl)-N'-(methoxyphenylalkyl)piperazines were synthesized with varying alkyl linker lengths. nih.gov This research demonstrated that elongating the alkyl tether between the two cyclic moieties generally improved selectivity for σ1 receptors over 5-HT2B receptors. nih.gov This suggests that linker length is a key determinant of receptor selectivity.

Furthermore, the introduction of different functional groups within the linker, such as ether or amide moieties, can alter its properties. For example, novel maleimide (B117702) linkers incorporating a piperazine motif have been developed to increase aqueous solubility. nih.gov These linkers can be further modified to include fragments like "–(CH2)2O(CH2)2–" or "–(CH2)5–", which impacts properties such as hydrolytic stability. nih.gov

Table 2: Impact of Linker Modification on Receptor Affinity and Selectivity

| Linker Modification | Effect | Example Compound Class | Reference |

|---|---|---|---|

| Elongation of alkyl chain | Improved selectivity for σ1 receptors | N-(2-benzofuranylmethyl)-N'-(methoxyphenylalkyl)piperazines | nih.gov |

| Introduction of piperazine in linker | Increased aqueous solubility | Platinum(IV)-maleimide complexes | nih.gov |

Advanced Synthetic Techniques and Optimization in Indole-Piperazine Chemistry

The synthesis of this compound and its derivatives can be approached through various advanced methodologies aimed at improving efficiency, selectivity, and purity.

Stereoselective Synthesis Considerations

When substitutions are present on the piperazine ring or the linker, chiral centers can be introduced, necessitating stereoselective synthetic methods to obtain enantiomerically pure compounds. The stereochemistry of a molecule is often crucial for its biological activity.

Strategies for stereoselective synthesis of indole derivatives include the use of asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other. numberanalytics.com Chiral auxiliaries, which are temporarily attached to the molecule to guide a stereoselective reaction, are also a common approach. numberanalytics.com Additionally, biocatalysis, employing enzymes to catalyze stereoselective transformations, is a powerful tool in modern organic synthesis. numberanalytics.com

In the context of piperazine synthesis, a highly diastereoselective intramolecular hydroamination has been used as a key step in the modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org The substrates for this reaction were prepared from amino acids, demonstrating a route from the chiral pool. organic-chemistry.org For indole-piperazine derivatives, aza-Michael cyclizations in the presence of chiral phase transfer catalysts have been used to create stereocenters with good enantiomeric excess. nih.gov

Purification and Isolation Methodologies for Research Purity

Achieving high purity is essential for the accurate biological evaluation of synthesized compounds. The purification of indole-piperazine derivatives often involves chromatographic techniques. Column chromatography using silica (B1680970) gel is a standard method for separating the desired product from reaction byproducts and unreacted starting materials. derpharmachemica.com The choice of eluent system is critical and is often determined by thin-layer chromatography (TLC) analysis. researchgate.net

For basic compounds like piperazine derivatives, it is sometimes beneficial to perform purification on the salt form, such as the trifluoroacetate (B77799) (TFA) salt, which can be more soluble in common organic solvents and amenable to chromatography on silica or alumina. researchgate.net An acid-base extraction can also be employed to isolate the basic product from neutral or acidic impurities. This involves dissolving the crude product in an acidic aqueous solution, washing with an organic solvent to remove impurities, and then basifying the aqueous layer to precipitate the free amine, which can then be extracted with an organic solvent. researchgate.net

High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a powerful technique for achieving very high purity (>95%). google.comresearchgate.net Preparative HPLC can be used to isolate the final compound in sufficient quantities for biological testing. google.com Following purification, the structural integrity and purity of the compound are confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. derpharmachemica.comresearchgate.net

Structural Characterization Methodologies in Academic Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the chemical structure of newly synthesized compounds. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its precise atomic arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map the carbon-hydrogen framework of 3-(2-(Piperazin-1-yl)ethyl)-1H-indole.

In a typical ¹H NMR spectrum, the chemical shifts (δ) are indicative of the electronic environment of each proton. For this compound, the spectrum would exhibit characteristic signals for the indole (B1671886) ring protons, the ethyl linker protons, and the piperazine (B1678402) ring protons. The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (multiplicity) reveal adjacent proton-proton coupling.

Similarly, the ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The number of signals corresponds to the number of non-equivalent carbon atoms.

Interactive Data Table: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Indole N-H | ~8.10 | Broad singlet | - |

| Indole C4-H | ~7.65 | Doublet | 8.0 |

| Indole C7-H | ~7.38 | Doublet | 8.1 |

| Indole C2-H | ~7.20 | Singlet | - |

| Indole C6-H | ~7.12 | Triplet | 7.5 |

| Indole C5-H | ~7.05 | Triplet | 7.4 |

| Indole-CH₂- | ~3.00 | Triplet | 7.0 |

| -CH₂-Piperazine | ~2.80 | Triplet | 7.0 |

| Piperazine N-H | ~2.90 | Broad singlet | - |

| Piperazine -CH₂- (distal) | ~2.75 | Triplet | 5.0 |

| Piperazine -CH₂- (proximal) | ~2.55 | Broad multiplet | - |

Note: Spectral data are representative and can vary based on the solvent and spectrometer frequency.

Interactive Data Table: Representative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Indole C7a | ~136.5 |

| Indole C3a | ~127.3 |

| Indole C2 | ~122.1 |

| Indole C6 | ~121.5 |

| Indole C4 | ~119.2 |

| Indole C5 | ~118.8 |

| Indole C7 | ~111.3 |

| Indole C3 | ~113.0 |

| Indole-CH₂- | ~60.1 |

| -CH₂-Piperazine | ~28.5 |

| Piperazine C (proximal) | ~54.5 |

| Piperazine C (distal) | ~46.0 |

Note: Spectral data are representative and can vary based on the solvent and spectrometer frequency.

Mass spectrometry is a critical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound (molecular formula: C₁₄H₁₉N₃), the expected exact mass is 229.1579 g/mol . In high-resolution mass spectrometry (HRMS), the measured mass would be very close to this theoretical value, confirming the elemental composition.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will ionize and may fragment in a predictable manner. The fragmentation pattern provides a fingerprint that helps to confirm the structure. Key fragmentation pathways for this compound would likely involve cleavage of the ethyl linker and fragmentation of the piperazine ring.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Identity |

| [M+H]⁺ | 230.1652 | Protonated molecular ion |

| [M]⁺˙ | 229.1579 | Molecular ion |

| Fragment 1 | 130.0657 | Indole-CH₂⁺ fragment |

| Fragment 2 | 100.0844 | Piperazin-1-ylethyl fragment |

| Fragment 3 | 86.0973 | Piperazinyl fragment |

Note: Fragmentation is dependent on the ionization technique and energy.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands for the N-H bonds of the indole and piperazine rings, C-H bonds of the aromatic and aliphatic parts, C-N bonds, and the aromatic C=C bonds of the indole ring.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 | N-H stretch | Indole N-H |

| ~3300 | N-H stretch | Piperazine N-H |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2800 | C-H stretch | Aliphatic C-H |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1350-1250 | C-N stretch | Aromatic amine |

| 1200-1000 | C-N stretch | Aliphatic amine |

Chromatographic Techniques for Purity Assessment in Research Compounds

Chromatographic methods are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction. These techniques separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a synthesis. researchgate.net By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it in an appropriate solvent system, one can visualize the disappearance of starting materials and the appearance of the product. researchgate.net The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of conditions. For this compound, a polar compound, a mobile phase consisting of a mixture of a polar solvent (like methanol (B129727) or ethyl acetate) and a less polar solvent (like dichloromethane (B109758) or hexane), often with a small amount of base (like triethylamine) to prevent streaking, would be employed.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique used to determine the purity of a final compound. A solution of the compound is injected into a column packed with a stationary phase (commonly C18-modified silica for reversed-phase HPLC). The components are then separated based on their affinity for the stationary phase as a mobile phase is pumped through the column. The purity is typically determined by the area percentage of the main peak in the chromatogram detected by a UV detector. For indole-containing compounds, UV detection is highly effective due to the strong absorbance of the indole ring.

A typical reversed-phase HPLC method for purity analysis of this compound would utilize a C18 column with a gradient elution system, for instance, starting with a high percentage of aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol over time.

Structure Activity Relationship Sar Studies of 3 2 Piperazin 1 Yl Ethyl 1h Indole Analogues

Impact of Indole (B1671886) Ring Substituents on Biological Interactions

Modifications to the indole ring have a significant impact on the biological profile of 3-(2-(piperazin-1-yl)ethyl)-1H-indole analogues. The position and nature of the substituent can modulate binding affinity, selectivity, and functional activity.

Research into histone deacetylase 6 (HDAC6) inhibitors demonstrated that substitutions on the indole ring are crucial for potency. For instance, the introduction of a methyl group at the 7-position of the indole ring in an indole-piperazine series led to the discovery of N-hydroxy-4-((4-(7-methyl-1H-indole-3-carbonyl)piperazin-1-yl)methyl)benzamide, a compound with a potent HDAC6 inhibitory activity (IC50 of 13.6 nM). nih.gov

In the context of antibacterial agents, substitutions on the indole core of piperazine (B1678402) hybridized coumarin (B35378) indolylcyanoenones were found to enhance efficacy. Specifically, the incorporation of a bromine atom or a methyl group at the C-6 position of the indole resulted in improved activity against S. aureus and P. aeruginosa, respectively. mdpi.com

Furthermore, studies on dopamine (B1211576) D2 and D3 receptor ligands have shown that the point of attachment of the piperazine moiety to the indole ring influences the binding profile. A derivative where the piperazine was directly attached to the 5-position of the indole demonstrated high affinity for both D2 and D3 receptors. nih.gov This highlights that both substitutions on the ring and the linkage position are key determinants of biological interaction.

Table 1: Effect of Indole Ring Substituents on Biological Activity

| Parent Compound Class | Indole Substitution | Target | Observed Effect | Reference |

|---|---|---|---|---|

| Indole-piperazine hydroxamates | 7-methyl | HDAC6 | Potent inhibition (IC50 = 13.6 nM) | nih.gov |

| Indolylcyanoenones | 6-bromo | S. aureus | Enhanced antibacterial activity | mdpi.com |

| Indolylcyanoenones | 6-methyl | P. aeruginosa | Excellent inhibitory activity | mdpi.com |

| Indole-piperazine derivatives | Piperazine at 5-position | Dopamine D2/D3 Receptors | High binding affinity | nih.gov |

Influence of Piperazine Ring Substituents on Biological Interactions

The N-4 position of the piperazine ring is a common site for modification, and substituents at this position profoundly influence the biological activity of the analogues. A wide variety of moieties, from simple alkyl groups to complex heterocyclic systems, have been explored to probe the binding pocket of target receptors.

In the development of dopamine D2/D3 receptor ligands, extensive SAR studies have focused on N-substitutions of the piperazine ring. researchgate.net It was found that this position can accommodate various substituted indole rings, often connected via an amide or methylene (B1212753) linker, without losing high affinity and selectivity for the D3 receptor. nih.govnih.gov Interestingly, the resulting decrease in the basicity of the piperazine nitrogen attached to these substituents did not negatively affect receptor affinity, suggesting this nitrogen has minimal involvement in hydrogen bonding or ionic interactions with the receptors. nih.gov

One study developed highly selective D3 receptor agonists by exploring analogues of N⁶-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N⁶-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine. The results demonstrated that specific substitutions on the piperazine moiety were key to achieving high D3 selectivity. nih.gov

Table 2: Influence of Piperazine N-Substituents on Dopamine Receptor Affinity

| Base Scaffold | Piperazine N-Substituent | Ki (nM) D2 | Ki (nM) D3 | D2/D3 Selectivity | Reference |

|---|---|---|---|---|---|

| Tetrahydro-naphthalen-2-ol derivative | Indole-2-carboxamide | 47.5 | 0.57 | 83.3 | nih.gov |

| Tetrahydro-naphthalen-2-ol derivative | Indazole | High | High | - | nih.gov |

| Tetrahydro-naphthalen-2-ol derivative | Benzo[b]thiophene | High | High | - | nih.gov |

| Tetrahydrobenzo[d]thiazole derivative | 5-methoxy-1H-indole | 16.4 | 1.15 | 14.3 | nih.gov |

Role of Linker Length and Flexibility in Molecular Recognition

The ethyl linker connecting the indole and piperazine moieties plays a critical role in positioning these two key pharmacophoric elements correctly within the receptor's binding site. Its length and flexibility are crucial for optimal molecular recognition.

While the two-carbon chain is a common motif, variations in linker length have been explored. For example, studies on multitarget ligands for serotonin (B10506) transporters and dopamine D2 receptors have successfully utilized a propyl (three-carbon) linker between the indole and piperazine rings. nih.gov This suggests that for certain targets, a slightly longer linker is permissible or even beneficial for achieving the desired biological activity.

The composition of the linker is also a determinant of affinity. In a related series of dopamine D3 receptor ligands, replacing a carboxamide function in the linker with a tertiary methyleneamine resulted in a dramatic (>100-fold) reduction in D3 receptor binding affinity, while D2 affinity was maintained. nih.gov This indicates that specific functional groups within the linker, such as a carbonyl group, can form critical interactions that contribute significantly to affinity and selectivity. nih.gov The flexibility of the linker allows the molecule to adopt different conformations, one of which may be the bioactive conformation required for receptor binding.

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry is a critical factor in the SAR of these analogues, as biological macromolecules are chiral and often exhibit preferential binding to one enantiomer over another. Several studies have demonstrated that the biological activity of chiral this compound analogues resides predominantly in one stereoisomer.

For example, in a series of dopamine D2/D3 receptor ligands, the enantiomers of the most potent racemic compound were separated and evaluated. The (-)-enantiomer, (-)-10e, displayed significantly higher affinity for both D2 (Ki = 47.5 nM) and D3 (Ki = 0.57 nM) receptors compared to its corresponding (+)-enantiomer, (+)-10e (D2 Ki = 113 nM, D3 Ki = 3.73 nM). nih.gov

Similarly, another study led to the development of (-)-40, which was identified as one of the most selective D3 receptor agonists known, with an EC50 of 0.26 nM at D3 receptors and 114 nM at D2 receptors, demonstrating a 438-fold selectivity. nih.gov The high degree of stereoselectivity observed in these cases underscores the importance of a specific three-dimensional arrangement of the pharmacophoric elements for optimal interaction with the chiral binding site of the receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Validation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for providing insights into the structural features that govern biological interactions.

Both 2D and 3D-QSAR studies have been applied to indole-piperazine derivatives and related structures. A 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) was conducted on a series of indolylpropyl-piperazine derivatives targeting the serotonin transporter. The resulting models were internally and externally validated, showing good predictive power (CoMFA q² = 0.625, r²ncv = 0.967; CoMSIA q² = 0.523, r²ncv = 0.959). nih.gov

Another study on indole-alkylamine derivatives with β3-adrenergic activity combined 2D- and 3D-QSAR approaches. The best models indicated that steric, hydrogen-bond donor, hydrogen-bond acceptor, lipophilicity, and molar refractivity properties were the key determinants of biological activity. mdpi.com For other piperazine derivatives, 3D-QSAR studies have shown that electrostatic and steric factors are well-correlated with their antagonistic effects. nih.gov These QSAR models provide a quantitative framework for understanding SAR, guiding the design and optimization of new, more potent analogues.

Mechanistic Investigations at the Molecular Level

Receptor Agonism and Antagonism Profiling (In Vitro)

The interaction of indole-piperazine compounds with various receptors, particularly G protein-coupled receptors (GPCRs), is a key area of research. These compounds have shown a range of activities from agonism to antagonism at dopamine (B1211576) and serotonin (B10506) receptors. For instance, a series of 3-(piperazinylpropyl)indoles were identified as potent and efficacious agonists for the human 5-HT1D receptor. nih.gov Similarly, certain arylpiperazine derivatives are known to bind to monoamine receptors, including various 5-HT receptor subtypes. researchgate.net

Derivatives of the core structure have been evaluated for their binding affinity at dopamine D2 and D3 receptors. nih.gov The affinity of these compounds can be in the nanomolar range, indicating a strong interaction with these targets. nih.gov For example, studies on related multitarget ligands have shown affinities (Ki) for the D2 receptor ranging from nanomolar to micromolar. nih.gov

| Compound Class | Receptor Target | Affinity (Ki) | Activity |

|---|---|---|---|

| 3-Indolylpropylpiperazines | Dopamine D2 | 7 - 60 nM | Ligand |

| 3-Indolylpropylpiperazines | Serotonin Transporter (SERT) | 5 - 10 nM | Ligand |

| Arylpiperazine Derivatives | Serotonin 5-HT1A | 4.8 - 12.1 nM | Ligand |

| Piperidine (B6355638)/Piperazine-based Compounds | Sigma 1 (S1R) | 3.2 nM | Agonist |

The concept of partial agonism is significant for this class of compounds, where a ligand can bind to and activate a given receptor, but has only partial efficacy at the receptor relative to a full agonist. Research into D3 selective ligands has led to the discovery of high-affinity D3 partial agonists, which are explored for their therapeutic potential. nih.gov While direct studies on 3-(2-(piperazin-1-yl)ethyl)-1H-indole are limited, the broader class of dopamine D3 receptor ligands, which includes arylpiperazine structures, has yielded compounds with potent partial agonist activity. nih.gov Functional assays, such as GTPγS binding studies, have confirmed potent agonist activity at both D2 and D3 receptors for some derivatives, with a preferential affinity for the D3 receptor. nih.gov

Allosteric modulators represent a sophisticated mechanism of receptor interaction, binding to a site distinct from the primary (orthosteric) ligand binding site. This can lead to a change in the receptor's conformation, thereby modulating the affinity or efficacy of the orthosteric ligand. Indole (B1671886) derivatives have been identified that act as allosteric modulators. For example, the indole derivative ZCZ011 was characterized as an allosteric agonist and a positive allosteric modulator at the type 1 cannabinoid receptor (CB1). nih.gov

Furthermore, other research has identified indole derivatives that selectively interfere with G protein-independent signaling pathways of the prostaglandin D2 receptor (CRTH2). researchgate.net These compounds were found to occupy the receptor simultaneously with the endogenous ligand, prostaglandin D2, a hallmark of allosteric interaction. researchgate.net This suggests that the indole scaffold is amenable to the design of molecules that can function as allosteric modulators, potentially including negative allosteric modulators that decrease the activity of an orthosteric agonist.

Intracellular Signaling Pathway Modulation (In Vitro)

The binding of a ligand to a receptor initiates a cascade of intracellular events. Compounds based on the this compound structure can modulate these pathways, particularly those linked to GPCRs and kinases.

Arylpiperazine derivatives are well-known for their interaction with GPCRs, such as serotonin receptors. researchgate.net The functional consequence of this binding is often the activation or inhibition of G protein signaling. The GTPγS binding assay is a direct measure of G protein activation following receptor agonism. Studies on heterocyclic analogues within this class have demonstrated potent agonist activity at D2 and D3 dopamine receptors via this assay. nih.gov

Modern techniques such as Bioluminescence Resonance Energy Transfer (BRET) have been used to dissect GPCR signaling further. For related indole compounds, BRET assays have been employed to monitor G protein dissociation and downstream effects like cAMP signaling and β-arrestin translocation. nih.gov Interestingly, some indole derivatives have been shown to selectively inhibit G protein-independent pathways, such as β-arrestin translocation, without affecting G protein activation. researchgate.net This highlights the potential for developing biased ligands that preferentially activate one signaling pathway over another.

The indole nucleus is a key structural feature in many kinase inhibitors. A variety of indole-containing compounds have been developed that show promising inhibitory properties against several tyrosine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFR-β). nih.gov For instance, a series of newly designed pyrazolinyl-indole derivatives demonstrated remarkable cytotoxic activities against various cancer cell lines, with molecular docking studies suggesting inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. mdpi.comresearchgate.net Functional assays that measure the phosphorylation of downstream kinases, such as ERK1/2, have also been used to characterize the signaling profile of indole derivatives. nih.gov

Molecular Modeling and Computational Chemistry Applications

Molecular modeling and computational chemistry are indispensable tools for understanding the interactions between ligands and their receptor targets at an atomic level. These methods are used to predict binding modes, rationalize structure-activity relationships, and guide the design of new compounds.

Docking simulations have been performed on derivatives of 3-(indolyl)propylpiperazine to elucidate their binding mode at the dopamine D2 receptor and the serotonin transporter (SERT). nih.gov At the D2 receptor, the indole moiety is predicted to occupy a deep hydrophobic sub-pocket, while the protonated piperazine (B1678402) nitrogen forms a key ionic interaction with an aspartate residue (Asp114). nih.gov Similarly, at the SERT, the piperazine nitrogen can establish ionic interactions with Asp98, and the indole ring can participate in aromatic interactions with residues like Tyr176 and Phe341. nih.gov

Molecular dynamics simulations have also been employed to study the stability of ligand-receptor complexes and identify crucial amino acid interactions for piperazine-based compounds. nih.gov These computational studies help to build a comprehensive picture of the molecular determinants of ligand binding and function.

| Target Protein | Key Interacting Residues | Type of Interaction | Compound Class |

|---|---|---|---|

| Dopamine D2 Receptor | Asp114 | Ionic Interaction | 3-Indolylpropylpiperazines |

| Dopamine D2 Receptor | Cys118, Thr119, Ser197, Phe198, Trp386 | Hydrophobic Interaction | 3-Indolylpropylpiperazines |

| Serotonin Transporter (SERT) | Asp98 | Ionic Interaction | 3-Indolylpropylpiperazines |

| Serotonin Transporter (SERT) | Tyr176, Phe341 | Aromatic (π-cation, π-π) | 3-Indolylpropylpiperazines |

| Epidermal Growth Factor Receptor (EGFR) | - | (Not specified) | Pyrazolinyl-Indoles |

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.com For compounds like this compound, docking studies can be used to predict its binding mode within the active site of target receptors, such as serotonin and dopamine receptors. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For arylpiperazine derivatives, a crucial interaction is often observed between the protonated nitrogen of the piperazine and a conserved aspartate residue in transmembrane helix 3 of aminergic GPCRs. nih.govacs.orgacs.org

Homology Modeling of Target Receptors

In the absence of experimentally determined structures for many GPCRs, homology modeling is a valuable tool to generate three-dimensional models of these receptors. nih.govacs.orgacs.orgbangor.ac.uknih.gov These models are typically based on the crystal structures of related GPCRs, such as rhodopsin or the β-adrenergic receptor. Homology models of serotonin and dopamine receptors can serve as templates for molecular docking studies to investigate the binding of ligands like this compound.

Molecular Dynamics Simulations to Explore Binding Conformations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. nih.govpreprints.org These simulations can be used to assess the stability of the binding pose predicted by molecular docking and to explore the conformational changes that may occur upon ligand binding. For GPCRs, MD simulations can help to understand the subtle conformational shifts that lead to receptor activation or inhibition. nih.govpreprints.org

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets for Indole-Piperazine Scaffolds

The inherent versatility of the indole-piperazine framework allows for its application across a diverse array of therapeutic areas. researchgate.net While historically investigated for central nervous system (CNS) disorders, emerging research is continually identifying new and promising biological targets for this scaffold.

Researchers are actively exploring the potential of indole-piperazine derivatives against a variety of diseases. For instance, novel derivatives have been synthesized and evaluated as selective histone deacetylase 6 (HDAC6) inhibitors, showing neuroprotective activities and potential for treating neurodegenerative diseases. nih.gov Other studies have focused on their antibacterial efficacy, with some compounds exhibiting potent activity against drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The scaffold is also a promising nucleus for developing agents targeting cancer, malaria, HIV, and inflammation. researchgate.netmdpi.com

The exploration of novel targets extends to specific receptor subtypes. For example, extensive research has been conducted on derivatives targeting dopamine (B1211576) D2 and D3 receptors, which are crucial in the treatment of various neurological and psychiatric conditions. nih.gov Furthermore, indole-based compounds are being investigated for their potential to inhibit key enzymes in the cell wall synthesis of Mycobacterium tuberculosis, offering new avenues for anti-tubercular drug discovery. nih.gov The broad spectrum of pharmacological activities associated with the piperazine (B1678402) ring suggests that many more biological targets are yet to be discovered for indole-piperazine hybrids. researchgate.netnih.gov

| Biological Target Class | Specific Example(s) | Therapeutic Area | Reference |

|---|---|---|---|

| Enzymes | Histone Deacetylase 6 (HDAC6) | Neurodegenerative Diseases | nih.gov |

| M. tuberculosis Cell Wall Synthesis Enzymes (e.g., InhA) | Tuberculosis | nih.gov | |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | nih.gov | |

| G-Protein Coupled Receptors (GPCRs) | Dopamine D2/D3 Receptors | Neurological/Psychiatric Disorders | nih.gov |

| Serotonin (B10506) 5-HT2 Receptors | Neurological/Psychiatric Disorders | researchgate.net | |

| Bacterial Targets | Bacterial Cell Structures | Infectious Diseases (e.g., MRSA) | nih.gov |

| Various | Multiple Kinases, Proteases | Oncology | mdpi.com |

Development of Advanced Computational Approaches for Design and Prediction

The integration of computational chemistry is revolutionizing the drug discovery process for indole-piperazine derivatives. These in silico methods accelerate the identification and optimization of lead compounds by predicting their biological activity and physicochemical properties, thereby reducing the time and cost associated with traditional laboratory screening. frontiersin.orgmdpi.com

Key computational techniques being employed include:

Molecular Docking: This method predicts the preferred orientation of a ligand (like an indole-piperazine derivative) when bound to a target protein. mdpi.comnih.gov It allows researchers to visualize and analyze the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity. nih.gov This insight is invaluable for the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgnih.gov By identifying key structural features (descriptors) that influence activity, these models can predict the potency of novel, unsynthesized compounds, guiding synthetic efforts toward molecules with the highest probability of success. nih.govresearchgate.net

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to interact with a specific biological target. frontiersin.orgmdpi.com These models can then be used to screen large virtual libraries of compounds to find new molecules that fit the pharmacophore and are likely to be active.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, revealing the stability of the interaction and the conformational changes that may occur upon binding. mdpi.comnih.gov This detailed understanding of the binding process can further inform the design of improved drug candidates.

These computational strategies have been successfully applied to design and identify novel piperidine (B6355638) and piperazine-based inhibitors for targets implicated in Alzheimer's disease and other conditions. nih.govnih.gov The continued development and refinement of these predictive models are essential for navigating the vast chemical space of possible indole-piperazine derivatives and efficiently identifying the most promising candidates for further development.

| Computational Method | Primary Application | Key Outcome | Reference |

|---|---|---|---|

| Molecular Docking | Predicting ligand binding mode and affinity. | Identification of key interactions with the target protein. | mdpi.comnih.gov |

| QSAR | Predicting biological activity based on chemical structure. | Guiding the synthesis of more potent analogues. | frontiersin.orgnih.gov |

| Pharmacophore Modeling | Identifying essential structural features for activity. | Virtual screening of compound libraries to find new hits. | frontiersin.orgmdpi.com |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-receptor complex. | Assessing the stability and dynamics of the binding interaction. | mdpi.comnih.gov |

Integration of High-Throughput Screening in Early Research Phases

High-Throughput Screening (HTS) is a critical technology in modern drug discovery that allows for the rapid testing of thousands to millions of compounds against a specific biological target. Integrating HTS in the early phases of research on indole-piperazine scaffolds can significantly accelerate the identification of novel "hit" compounds. nih.govunl.edu

The piperazine heterocycle and its congeners are known to produce a high number of positive hits in biological screens, making this class of compounds particularly well-suited for HTS campaigns. nih.gov The process typically involves automated assays that measure the activity of a large library of compounds on a target, such as an enzyme or a cell-based system.

For indole-based compounds, specialized HTS methods like high-performance affinity chromatography (HPAC) have been evaluated to rapidly screen for interactions with important proteins like human serum albumin (HSA). unl.edu Such techniques are vital for understanding the pharmacokinetic properties of potential drug candidates early in the discovery pipeline. By combining large, diverse chemical libraries containing indole-piperazine derivatives with robust HTS assays, researchers can efficiently identify starting points for new drug development programs. The hits identified from these screens can then be further validated and optimized using the computational design approaches discussed previously, creating a synergistic workflow that streamlines the path from initial discovery to a viable lead compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-(piperazin-1-yl)ethyl)-1H-indole, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via Pd-catalyzed amidation and cyclization, leveraging indole derivatives as starting materials. For example, palladium catalysts (e.g., Pd(OAc)₂) in the presence of ligands like XPhos enable efficient coupling of piperazine moieties to the indole core. Solvent systems (e.g., DMF or toluene) and temperature (80–120°C) critically affect reaction kinetics and byproduct formation . Purification via column chromatography (silica gel, eluent: hexane/EtOAc gradients) is recommended to isolate the target compound with >90% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assign peaks for the indole NH (~10–12 ppm), piperazine protons (2.5–3.5 ppm), and ethyl linker (δ ~2.8–3.2 ppm). Aromatic protons of the indole ring appear at 6.5–8.0 ppm .

- IR Spectroscopy : Confirm N-H stretches (3200–3350 cm⁻¹) and C-N vibrations (1100–1250 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How does the piperazine-ethyl substitution on the indole core affect solubility and stability in biological assays?

- Methodology : The ethyl-piperazine group enhances water solubility via protonation of the piperazine nitrogen in acidic buffers (pH < 6). Stability studies in PBS (pH 7.4) at 37°C over 24 hours should include HPLC monitoring to detect decomposition products. Piperazine derivatives are prone to oxidation; thus, antioxidants (e.g., ascorbic acid) may be required in long-term assays .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Methodology :

- Dose-Response Analysis : Compare EC₅₀/IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity). Variations may arise from differences in cell lines or assay conditions .

- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .

- Structural Analog Comparison : Evaluate SAR by synthesizing analogs (e.g., replacing piperazine with morpholine) to isolate key pharmacophores .

Q. How can computational modeling optimize the design of this compound derivatives for receptor targeting?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT₂A), focusing on hydrogen bonding with the indole NH and piperazine tertiary nitrogen .

- MD Simulations : Assess ligand-receptor stability over 100 ns trajectories (AMBER force field) to predict binding affinity .

- QSAR Models : Corinate electronic parameters (e.g., logP, polar surface area) with experimental bioactivity data to prioritize derivatives for synthesis .

Q. What experimental approaches mitigate challenges in scaling up the synthesis of this compound?

- Methodology :

- Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce side reactions (e.g., piperazine dimerization) .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability and ease of solvent removal .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Steric Maps : Generate steric maps (e.g., using SambVca) to quantify steric hindrance around the indole C3 position. Bulky substituents on piperazine reduce coupling efficiency .

- Electrochemical Analysis : Cyclic voltammetry can identify oxidation potentials of the indole ring, guiding the selection of compatible coupling partners (e.g., aryl halides) .

Methodological Best Practices

- Data Validation : Cross-verify NMR assignments with 2D techniques (COSY, HSQC) to avoid misassignment of overlapping peaks .

- Contradiction Resolution : Replicate key experiments (e.g., enzyme inhibition assays) under identical conditions to confirm reproducibility .

- Safety Protocols : Handle piperazine derivatives in fume hoods due to potential respiratory irritation; use PPE (gloves, goggles) during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.